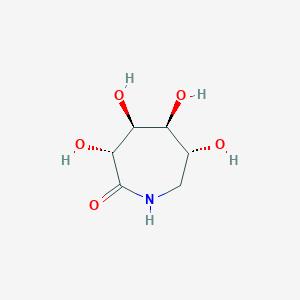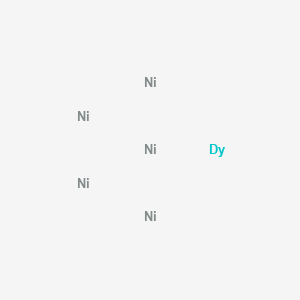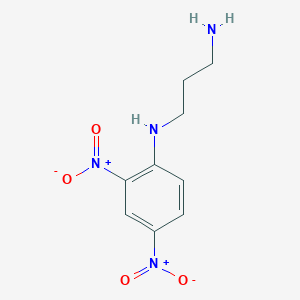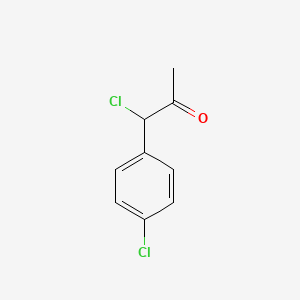
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H17BrSi. It is a derivative of fluorene, where a bromine atom is attached to the 9th position of the fluorene ring, and a trimethylsilyl group is also attached to the same position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane typically involves the bromination of fluorene followed by the introduction of the trimethylsilyl group. One common method is as follows:
Bromination of Fluorene: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromofluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of a base.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Applications De Recherche Scientifique
(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: It is used in the production of materials such as polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromofluorene: Similar to (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane but lacks the trimethylsilyl group.
9-Trimethylsilylfluorene: Similar but lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the trimethylsilyl group at the 9th position of the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Numéro CAS |
17933-56-1 |
|---|---|
Formule moléculaire |
C16H17BrSi |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(9-bromofluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C16H17BrSi/c1-18(2,3)16(17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
Clé InChI |
VYRYUQDMQMCLOH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)













